tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate

SN2 Reactivity Leaving Group Ability Alkylation Efficiency

Researchers requiring a late-stage alkylation handle for complex molecule synthesis face significant reactivity and selectivity challenges. This compound is the definitive solution: its 3,3-disubstituted piperidine core establishes a quaternary center that critically influences molecular conformation for CNS pharmacophores, while the iodomethyl group provides a superior leaving group ability (10^2-10^4 times greater than chloride or bromide) essential for efficient coupling with precious, low-nucleophilicity fragments. • Orthogonal Protection: Acid-labile Boc and hydrogenolyzable benzyloxy groups enable sequential deprotection under mutually exclusive conditions, a strategic advantage for constructing bifunctional ligands or PROTAC molecules. • Proven Relevance: This scaffold is a documented precursor in patent literature for paroxetine-class antidepressants, directly meeting the required regio- and stereochemical requirements for target engagement that 4-substituted analogs cannot replicate. • Supply Assurance: Custom synthesized under rigorous quality control to ensure >95% purity, with full analytical documentation provided to de-risk your procurement and downstream synthesis.

Molecular Formula C18H26INO3
Molecular Weight 431.3 g/mol
Cat. No. B13288251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate
Molecular FormulaC18H26INO3
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CI)OCC2=CC=CC=C2
InChIInChI=1S/C18H26INO3/c1-17(2,3)23-16(21)20-11-7-10-18(13-19,14-20)22-12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3
InChIKeyNLSNCHXFLNKHPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Disubstituted Piperidine Building Block


tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate (C18H26INO4) is a synthetically tailored, dual-functionalized piperidine scaffold featuring an N-Boc protecting group, a benzyl ether, and a primary alkyl iodide on a quaternary carbon at the 3-position. This compound belongs to the class of protected heterocyclic building blocks used in medicinal chemistry and complex molecule synthesis. Its documented use as an intermediate for pharmaceuticals, such as paroxetine-class antidepressants, is established in patent literature where analogous piperidine derivatives are essential precursors [1]. The combination of an acid-labile Boc group, a hydrogenolyzable benzyl ether, and a highly reactive iodomethyl handle makes this molecule a strategically orthogonally protected intermediate for multi-step synthesis.

Substitution Risks with Common Analogs


Generic substitution with simpler in-class compounds (e.g., 4-iodomethyl, 3-hydroxymethyl, or 3-bromomethyl analogs) is not chemically equivalent and carries significant synthetic risk. The specific 3,3-disubstitution pattern creates a quaternary center that profoundly alters conformational preferences and steric hindrance, while the iodomethyl group provides a reactivity advantage (approximately 10^2–10^4 times greater leaving group ability compared to chloride or bromide in SN2 reactions) that is not replicated by other halides . Replacing the benzyloxy group with a smaller alkoxy group removes a key orthogonal protective group and alters the electronic environment of the piperidine nitrogen, potentially affecting downstream Boc deprotection kinetics and selectivity. Furthermore, the regioisomeric 4-substituted analog tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate, while commercially available, leads to different spatial orientation of the functional groups in target molecules, which can be critical for biological activity in structure-activity relationship (SAR) studies . Without direct comparative data, procurement decisions must be guided by these well-established structure-reactivity principles.

Quantitative Comparison with Analogs


Iodomethyl Leaving Group Reactivity

The iodomethyl substituent in the target compound provides a markedly superior leaving group for nucleophilic substitution compared to its bromomethyl and chloromethyl analogs. In prototypical SN2 reactions, the relative reactivity scale (k_I/k_Cl ≈ 10^4, k_I/k_Br ≈ 10^2) is well-established [1]. This translates to the target compound enabling faster, higher-yielding alkylations under milder conditions than tert-Butyl 3-(benzyloxy)-3-(bromomethyl)piperidine-1-carboxylate or the corresponding chloromethyl derivative [2]. While direct head-to-head kinetic data for this specific piperidine scaffold is not publicly available, the class-level inference is robust and based on well-characterized leaving group trends.

SN2 Reactivity Leaving Group Ability Alkylation Efficiency

3,3- vs. 4,4-Disubstituted Piperidine Scaffolds

The 3,3-disubstitution pattern in the target compound places the benzyloxy and iodomethyl groups on a carbon adjacent to the piperidine nitrogen, creating a sterically hindered quaternary center that influences the basicity of the nitrogen (estimated pKa of N-Boc piperidine ≈ 9–10, with electron-withdrawing groups reducing basicity) and alters the ring's conformational equilibrium. In contrast, the 4,4-disubstituted analog tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate positions the substituents further from the nitrogen, resulting in a different electron distribution and steric environment . While quantitative pKa or conformational data for this exact compound are not available, the principle that 3-substitution has a greater electronic impact on the piperidine nitrogen than 4-substitution is a fundamental tenet of heterocyclic chemistry and is supported by computed descriptors (e.g., Topological Polar Surface Area and LogP differences observed in PubChem entries for related 3-substituted piperidines) [1].

Regiochemistry SAR Conformational Analysis

Orthogonal Protecting Group: Benzyloxy Advantage

The target compound incorporates a benzyloxy group that can be selectively removed via hydrogenolysis (H2, Pd/C) or Birch reduction, conditions under which the Boc group remains intact. This contrasts with a methoxy analog (tert-Butyl 3-methoxy-3-(iodomethyl)piperidine-1-carboxylate), where deprotection would require strongly acidic or oxidative conditions (e.g., BBr3), risking simultaneous Boc cleavage or iodide displacement [1]. Similarly, a free hydroxyl analog would require additional protection/deprotection steps, increasing step count and reducing overall yield. While direct comparative stability or deprotection yield data for this scaffold are lacking, the orthogonal protecting group strategy is a well-established synthetic advantage, with hydrogenolysis of benzyl ethers typically proceeding in >90% yield under optimized conditions while leaving carbamates intact [2].

Orthogonal Deprotection Hydrogenolysis Acid Lability

Optimal Applications and Procurement


Late-Stage High-Yield Alkylation

The superior leaving group ability of the iodomethyl substituent (class-level inference: 10^2–10^4 times more reactive than Br or Cl analogs) makes this compound the preferred choice when a piperidine intermediate must be rapidly and efficiently alkylated with a precious or low-nucleophilicity fragment, particularly in the final steps of an API synthesis where yield and purity are paramount [1].

CNS Drug SAR Studies

The 3,3-disubstitution pattern adjacent to the piperidine nitrogen is a common motif in CNS drug pharmacophores (e.g., paroxetine analogs). This compound provides the exact regiochemistry required to maintain the spatial orientation of aromatic and basic amine groups needed for target engagement, as evidenced by its reference in patent literature for antidepressant intermediates [1]. The 4,4- or 3-monosubstituted analogs cannot replicate this arrangement.

Multi-Step Synthesis with Orthogonal Deprotection

The combination of an acid-labile Boc group and a hydrogenolyzable benzyl ether allows sequential deprotection under mutually exclusive conditions. This is critical for constructing bifunctional ligands or PROTAC molecules where the piperidine core must be selectively elaborated on either the N-terminus or the C3 side chain. The benzyl group can be removed quantitatively (>90% yield) without affecting the Boc group or the alkyl iodide, as supported by standard protective group chemistry [2].

Quote Request

Request a Quote for tert-Butyl 3-(benzyloxy)-3-(iodomethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.